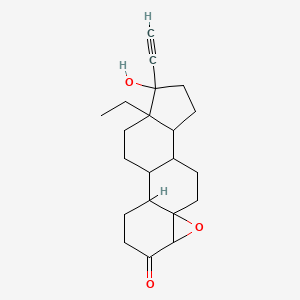

Levonorgestrel-4 beta,5 beta-epoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レボノルゲストレル-4β,5β-エポキシドは、さまざまな避妊薬の処方で使用されるよく知られたプロゲステロンであるレボノルゲストレルの合成誘導体です。 この化合物は、4β,5β位にエポキシド基が存在することを特徴とし、独特の化学的性質と潜在的な生物学的活性を付与しています .

準備方法

合成経路と反応条件

レボノルゲストレル-4β,5β-エポキシドの合成は、通常、レボノルゲストレルのエポキシ化を伴います。 これは、m-クロロ過安息香酸(m-CPBA)などの過酸を使用して、制御された条件下で行うことができ、エポキシドを目的の位置に選択的に形成することができます .

工業的生産方法

レボノルゲストレル-4β,5β-エポキシドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と一貫性を確保するための厳格な精製手順が含まれます。 再結晶やクロマトグラフィーなどの技術が一般的に使用されて、所望の品質が達成されます .

化学反応の分析

反応の種類

レボノルゲストレル-4β,5β-エポキシドは、以下を含むさまざまな化学反応を起こします。

酸化: エポキシド基は、さらに酸化されてジオールまたはその他の酸化誘導体になることができます。

還元: 還元反応は、エポキシド環を開環し、アルコールの形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸と過酸化水素が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、使用される特定の試薬と条件に応じて、ジオール、アルコール、およびさまざまな置換誘導体があります .

科学研究への応用

レボノルゲストレル-4β,5β-エポキシドには、いくつかの科学研究への応用があります。

化学: エポキシド化学と反応性を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、エポキシド含有ステロイドの代謝経路と生物学的効果を理解するための研究に使用されます。

医学: 新しい避妊方法の開発とエポキシド誘導体の薬物動態の理解における潜在的な用途について調査されています。

科学的研究の応用

Levonorgestrel-4 beta,5 beta-epoxide has several scientific research applications:

Chemistry: It serves as a model compound for studying epoxide chemistry and reactivity.

Biology: The compound is used in research to understand the metabolic pathways and biological effects of epoxide-containing steroids.

Medicine: It is investigated for its potential use in developing new contraceptive methods and understanding the pharmacokinetics of epoxide derivatives.

Industry: The compound’s unique properties make it valuable in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing

作用機序

レボノルゲストレル-4β,5β-エポキシドの作用機序は、レボノルゲストレルと同様に、プロゲステロン受容体との相互作用を伴います。エポキシド基は、化合物の結合親和性と代謝安定性に影響を与える可能性があり、生物学的活性を変化させる可能性があります。 分子標的はプロゲステロン受容体であり、関与する経路は、排卵と生殖機能の調節に関連しています .

類似の化合物との比較

類似の化合物

ノレチステロン-4β,5-オキシド: 類似の化学的性質を持つ別のエポキシド誘導体。

レボノルゲストレル: エポキシド基のない親化合物。

エチニルエストラジオール: 避妊薬でレボノルゲストレルと組み合わせてよく使用される合成エストロゲン.

独自性

レボノルゲストレル-4β,5β-エポキシドは、独特の化学反応性と潜在的な生物学的効果を与えるエポキシド基が存在することによって独自です。 これは、研究と潜在的な治療的用途にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Norethisterone-4 beta,5-oxide: Another epoxide derivative with similar chemical properties.

Levonorgestrel: The parent compound without the epoxide group.

Ethinylestradiol: A synthetic estrogen often used in combination with levonorgestrel in contraceptives.

Uniqueness

Levonorgestrel-4 beta,5 beta-epoxide is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological effects. This makes it a valuable compound for research and potential therapeutic applications .

特性

IUPAC Name |

16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAADEDKZKKRMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。